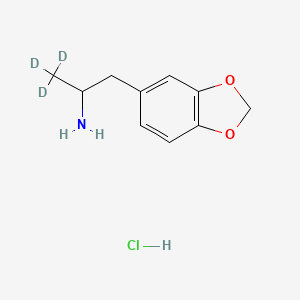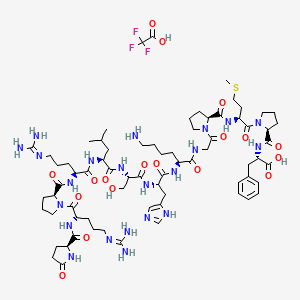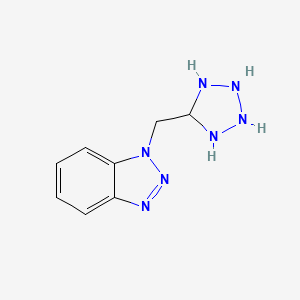![molecular formula C21H12N7O3Re-3 B12352254 (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium is a complex organometallic compound It features a rhenium center coordinated to three carbonyl groups, a 1,10-phenanthroline ligand, and a 4-(2H-tetrazol-5-yl)pyridinato ligand
准备方法
The synthesis of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium typically involves the reaction of rhenium tricarbonyl precursors with the appropriate ligands under controlled conditions. The synthetic route may include:
Ligand Exchange Reaction: A rhenium tricarbonyl precursor, such as rhenium pentacarbonyl chloride, reacts with 1,10-phenanthroline in the presence of a base to form the intermediate complex.
Substitution Reaction: The intermediate complex is then reacted with 4-(2H-tetrazol-5-yl)pyridine to replace one of the carbonyl ligands, forming the final product.
化学反应分析
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced under specific conditions, affecting the electronic properties of the rhenium center.
Substitution: Ligands coordinated to the rhenium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Photochemistry: Due to its unique electronic properties, the compound is studied for its potential use in photochemical applications, such as light-emitting devices and solar cells.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Material Science: The compound’s structural properties are explored for the development of new materials with specific electronic and optical characteristics.
作用机制
The mechanism of action of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects.
相似化合物的比较
Similar compounds to (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium include other rhenium tricarbonyl complexes with different ligands. These compounds share similar structural features but differ in their electronic and chemical properties due to variations in the ligands. Examples include:
- This compound
- This compound
The uniqueness of this compound lies in its specific ligand combination, which imparts distinct electronic and structural properties, making it suitable for specialized applications in research and industry.
属性
分子式 |
C21H12N7O3Re-3 |
|---|---|
分子量 |
596.6 g/mol |
IUPAC 名称 |
carbon monoxide;1,10-phenanthroline-1,10-diide;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine |
InChI |
InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q-2;-1;;;; |
InChI 键 |
WMMVEEXAVRLFIZ-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B12352181.png)

![3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one](/img/structure/B12352196.png)

![5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352204.png)



![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)
![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)

![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

